molecular formula C12H13F3N2O4 B5808154 N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide

N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide

Cat. No. B5808154
M. Wt: 306.24 g/mol
InChI Key: QWXLYIGDBUYELM-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide, also known as TFA-DM-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. TFA-DM-1 is a derivative of maytansine, a natural compound found in the bark and needles of the Maytenus ovatus plant. Maytansine has been shown to have potent cytotoxic effects, but its clinical use has been limited due to its toxicity and poor solubility. TFA-DM-1 was developed as a way to overcome these limitations and improve the efficacy of maytansine-based therapies.

Mechanism of Action

N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide exerts its cytotoxic effects by binding to the tubulin subunit of microtubules, which disrupts the normal function of the cytoskeleton and leads to cell death. N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide is highly potent, with an IC50 value in the nanomolar range. N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide is also highly selective for cancer cells, as it preferentially targets cells that are actively dividing.
Biochemical and Physiological Effects
N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxic effects, N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in vivo. N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide has also been shown to have low toxicity in non-cancerous cells, which suggests that it may have a favorable safety profile for clinical use.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide for lab experiments is its high potency and selectivity for cancer cells. This makes it an ideal tool for studying the mechanisms of cancer cell division and identifying potential targets for therapy. However, N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide is also highly toxic, which can limit its use in certain experimental settings. Additionally, N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide is a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several potential future directions for research on N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide-based therapies. Another area of interest is the identification of biomarkers that can predict response to N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide treatment, which could help to personalize cancer therapy and improve patient outcomes. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide in different types of cancer and in combination with other therapies.

Synthesis Methods

The synthesis of N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide involves several steps, including the acetylation of 2,5-dimethoxyaniline, the formation of a trifluoroacetyl derivative, and the coupling of the resulting compound with a maytansinoid derivative. The final product is a white crystalline powder that is soluble in water and polar organic solvents.

Scientific Research Applications

N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide has shown promising results in preclinical studies as a potential treatment for various types of cancer, including breast, lung, and ovarian cancer. In vitro studies have demonstrated that N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide is highly effective at killing cancer cells by targeting microtubules, which are essential for cell division. N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide has also been shown to be effective against cancer cells that are resistant to other forms of chemotherapy.

properties

IUPAC Name

N-(4-acetamido-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O4/c1-6(18)16-7-4-10(21-3)8(5-9(7)20-2)17-11(19)12(13,14)15/h4-5H,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXLYIGDBUYELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1OC)NC(=O)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamido-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide

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